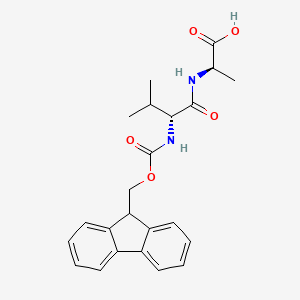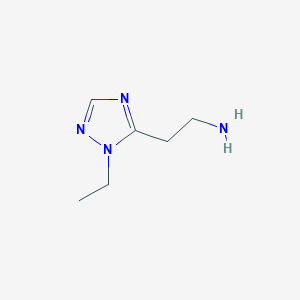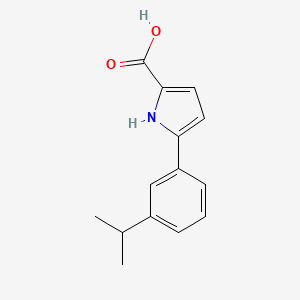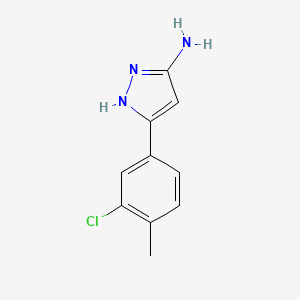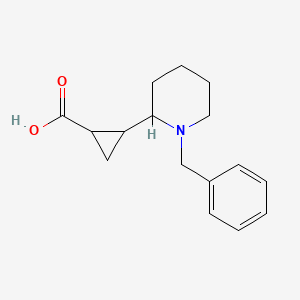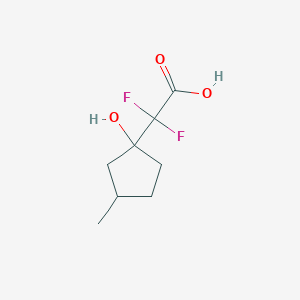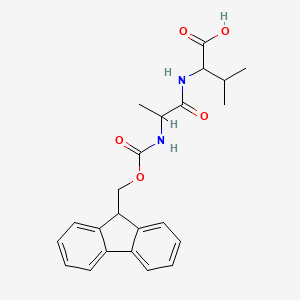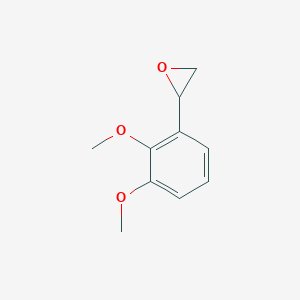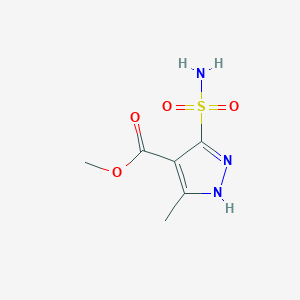![molecular formula C8H15N B13536758 6-Methylspiro[3.3]heptan-2-amine](/img/structure/B13536758.png)
6-Methylspiro[3.3]heptan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylspiro[3.3]heptan-2-amine is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro[3.3]heptane core with a methyl group at the 6-position and an amine group at the 2-position. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylspiro[3One common method involves the cyclization of appropriate precursors under basic conditions, followed by functional group transformations to introduce the desired substituents .
Industrial Production Methods
Industrial production of 6-Methylspiro[3.3]heptan-2-amine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize readily available starting materials and efficient reaction conditions to minimize costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
6-Methylspiro[3.3]heptan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the spirocyclic core or the functional groups attached to it.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted spirocyclic compounds .
Aplicaciones Científicas De Investigación
6-Methylspiro[3.3]heptan-2-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Methylspiro[3.3]heptan-2-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure may also impart unique conformational properties that affect its binding and activity .
Comparación Con Compuestos Similares
Similar Compounds
N-Methylspiro[3.3]heptan-2-amine: Similar in structure but with a different substitution pattern.
6-Amino-2-thiaspiro[3.3]heptane: Contains a sulfur atom in the spirocyclic core, leading to different chemical properties.
Uniqueness
6-Methylspiro[3.3]heptan-2-amine is unique due to its specific substitution pattern and the presence of both a methyl and an amine group on the spirocyclic core. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C8H15N |
|---|---|
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
6-methylspiro[3.3]heptan-2-amine |
InChI |
InChI=1S/C8H15N/c1-6-2-8(3-6)4-7(9)5-8/h6-7H,2-5,9H2,1H3 |
Clave InChI |
HNSQDRPSWJURLS-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2(C1)CC(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


